molecular formula C14H13NO2 B8579324 Methyl 1-(quinolin-6-yl)cyclopropanecarboxylate

Methyl 1-(quinolin-6-yl)cyclopropanecarboxylate

Cat. No. B8579324
M. Wt: 227.26 g/mol
InChI Key: QYOLBZIEIIQZBA-UHFFFAOYSA-N
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Patent
US08507676B2

Procedure details

LDA (1.8 M solution in toluene, 14.8 mL, 26.6 mmol) was added dropwise to a solution of quinolin-6-yl-acetic acid methyl ester (2.14 g, 10.64 mmol) in dry THF (40 mL) under nitrogen at −78° C. After 30 min, 1,2-dibromoethane (2.40 g, 12.76 mmol) was added dropwise over 3 min. The resulting mixture was stirred for 1 h at rt, then quenched with saturated aqueous NH4Cl, extracted with DCM, washed with brine, dried over Na2SO4, and evaporated under reduced pressure. The residue was purified by flash chromatography on silica gel eluting with EtOAc/hexane gradient to afford the title compound as a yellow solid (463 mg, 20%). 1H-NMR (400 MHz, CDCl3) δ ppm 8.91 (dd, 1H), 8.12 (d, 1H), 8.07 (d, 1H), 7.77-7.74 (m, 2H), 7.40 (dd, 1H), 3.65 (s, 3H), 1.73-1.71 (m, 2H), 1.33-1.30 (m, 2H). LCMS (method A): [MH]+=228, tR=4.37 min.
Name
Quantity
14.8 mL
Type
reactant
Reaction Step One
Quantity
2.14 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
2.4 g
Type
reactant
Reaction Step Two
Yield
20%

Identifiers

REACTION_CXSMILES
[Li+].[CH3:2][CH:3]([N-]C(C)C)C.[CH3:9][O:10][C:11](=[O:23])[CH2:12][C:13]1[CH:14]=[C:15]2[C:20](=[CH:21][CH:22]=1)[N:19]=[CH:18][CH:17]=[CH:16]2.BrCCBr>C1COCC1>[N:19]1[C:20]2[C:15](=[CH:14][C:13]([C:12]3([C:11]([O:10][CH3:9])=[O:23])[CH2:3][CH2:2]3)=[CH:22][CH:21]=2)[CH:16]=[CH:17][CH:18]=1 |f:0.1|

Inputs

Step One
Name
Quantity
14.8 mL
Type
reactant
Smiles
[Li+].CC(C)[N-]C(C)C
Name
Quantity
2.14 g
Type
reactant
Smiles
COC(CC=1C=C2C=CC=NC2=CC1)=O
Name
Quantity
40 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
2.4 g
Type
reactant
Smiles
BrCCBr

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred for 1 h at rt
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
quenched with saturated aqueous NH4Cl
EXTRACTION
Type
EXTRACTION
Details
extracted with DCM
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash chromatography on silica gel eluting with EtOAc/hexane gradient

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
N1=CC=CC2=CC(=CC=C12)C1(CC1)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 463 mg
YIELD: PERCENTYIELD 20%
YIELD: CALCULATEDPERCENTYIELD 19.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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